1-Hexadecyl Lysophosphatidic Acid
1-Hexadecyl Lysophosphatidic Acid
1-Hexadecyl lysophosphatidic acid is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn-1 position. LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.
1-hexadecyl-sn-glycerol 3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. It is a conjugate acid of a 1-hexadecyl-sn-glycero-3-phosphate(2-).
PA(O-16:0/0:0) belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Thus, PA(O-16:0/0:0) is considered to be a glycerophosphate lipid molecule. PA(O-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(O-16:0/0:0) has been primarily detected in blood. Within the cell, PA(O-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
1-hexadecyl-sn-glycerol 3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. It is a conjugate acid of a 1-hexadecyl-sn-glycero-3-phosphate(2-).
PA(O-16:0/0:0) belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Thus, PA(O-16:0/0:0) is considered to be a glycerophosphate lipid molecule. PA(O-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(O-16:0/0:0) has been primarily detected in blood. Within the cell, PA(O-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name:
Vulcanchem
CAS No.:
52603-03-9
VCID:
VC21080654
InChI:
InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23)
SMILES:
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Molecular Formula:
C19H41O6P
Molecular Weight:
396.5 g/mol
1-Hexadecyl Lysophosphatidic Acid
CAS No.: 52603-03-9
Cat. No.: VC21080654
Molecular Formula: C19H41O6P
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Hexadecyl lysophosphatidic acid is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn-1 position. LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-hexadecyl-sn-glycerol 3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. It is a conjugate acid of a 1-hexadecyl-sn-glycero-3-phosphate(2-). PA(O-16:0/0:0) belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Thus, PA(O-16:0/0:0) is considered to be a glycerophosphate lipid molecule. PA(O-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(O-16:0/0:0) has been primarily detected in blood. Within the cell, PA(O-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. |
|---|---|
| CAS No. | 52603-03-9 |
| Molecular Formula | C19H41O6P |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | (3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate |
| Standard InChI | InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23) |
| Standard InChI Key | XLVRFPVHQPHXAA-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O)O |
| SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O |
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